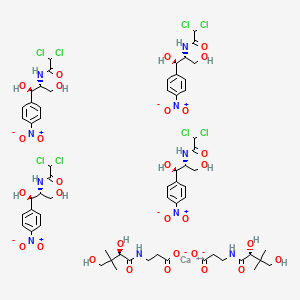
Chloramphenicol pantothenate calcium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloramphenicol pantothenate complex is a pharmaceutical compound that combines chloramphenicol, an antibiotic, with pantothenic acid (vitamin B5). This combination enhances the stability and bioavailability of chloramphenicol, making it more effective in treating bacterial infections.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: Chloramphenicol is synthesized through the fermentation of Streptomyces venezuelae, followed by chemical modifications to produce chloramphenicol pantothenate.
Industrial Production Methods: The industrial production involves large-scale fermentation, extraction, and purification processes to obtain chloramphenicol, which is then complexed with pantothenic acid.
Types of Reactions:
Oxidation: Chloramphenicol can undergo oxidation reactions, often involving molecular oxygen or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Chloramphenicol pantothenate can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, ozone.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Aqueous solutions, organic solvents.
Major Products Formed:
Oxidation: Chloramphenicol derivatives.
Reduction: Reduced forms of chloramphenicol.
Substitution: Various chloramphenicol derivatives.
Wissenschaftliche Forschungsanwendungen
Chloramphenicol pantothenate complex is used in various scientific research fields:
Chemistry: Studying the stability and reactivity of chloramphenicol derivatives.
Biology: Investigating the effects of chloramphenicol on bacterial growth and metabolism.
Medicine: Developing new antibiotic formulations and treatments for bacterial infections.
Industry: Enhancing the production processes of antibiotics and vitamin supplements.
Wirkmechanismus
Chloramphenicol pantothenate complex exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of peptide bonds and thereby stopping bacterial growth. The molecular targets include ribosomal RNA and ribosomal proteins.
Vergleich Mit ähnlichen Verbindungen
Chloramphenicol: The parent compound without pantothenate.
Pantothenic Acid: Vitamin B5, used for various metabolic processes.
Other Antibiotic-Pantothenate Complexes: Similar complexes with different antibiotics.
Uniqueness: Chloramphenicol pantothenate complex is unique in its ability to enhance the stability and bioavailability of chloramphenicol, making it more effective in treating infections compared to other antibiotic-pantothenate complexes.
Eigenschaften
CAS-Nummer |
31342-36-6 |
|---|---|
Molekularformel |
C62H80CaCl8N10O30 |
Molekulargewicht |
1769.0 g/mol |
IUPAC-Name |
calcium;2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate |
InChI |
InChI=1S/4C11H12Cl2N2O5.2C9H17NO5.Ca/c4*12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20;2*1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h4*1-4,8-10,16-17H,5H2,(H,14,18);2*7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q;;;;;;+2/p-2/t4*8-,9-;2*7-;/m111100./s1 |
InChI-Schlüssel |
SUYLZQWKVLPUSE-WJSYBDHASA-L |
Isomerische SMILES |
CC(C)(CO)[C@H](C(=O)NCCC(=O)[O-])O.CC(C)(CO)[C@H](C(=O)NCCC(=O)[O-])O.C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].[Ca+2] |
Kanonische SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1r,4s,5s)-Rel-5-acetyl-1-boc-2-azabicyclo[2.1.1]hexane](/img/structure/B15340849.png)

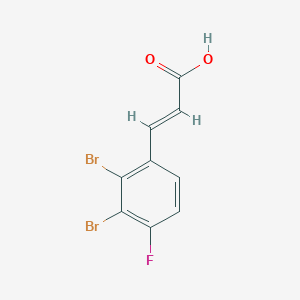
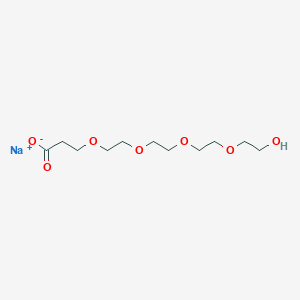
![(NZ)-N-[1-(3,5-difluoropyridin-2-yl)ethylidene]hydroxylamine](/img/structure/B15340864.png)
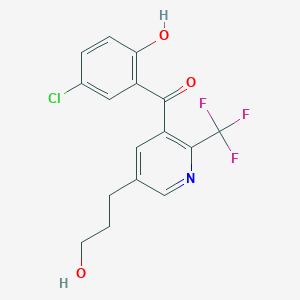
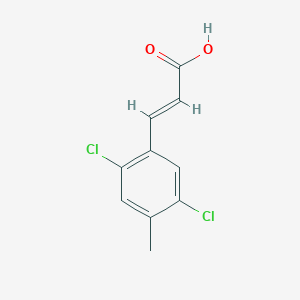
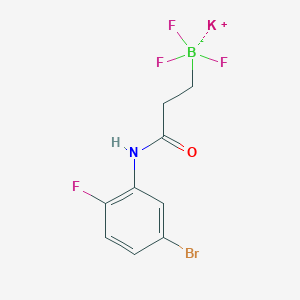
![3-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B15340906.png)

![MeOEt(-2)[DMT(-3)][N(iPr)2P(OCH2CH2CN)(-5)]Ribf(b)-thymin-1-yl](/img/structure/B15340914.png)
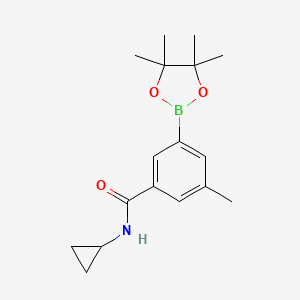
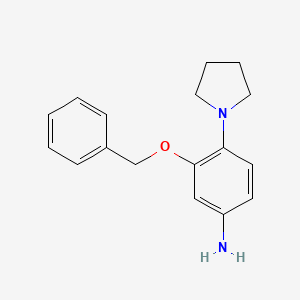
![[(2S,3R)-3,4-dihydroxybutan-2-yl] (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate](/img/structure/B15340945.png)
